3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a carboxamide group, and a 1,2,5-oxadiazole moiety
Preparation Methods
The synthesis of 3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative.
Attachment of the 1,2,5-Oxadiazole Moiety: The 1,2,5-oxadiazole ring is typically formed through cyclization reactions involving nitrile oxides and appropriate precursors.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
Benzothiophene Derivatives: These compounds share the benzothiophene ring structure and may have similar chemical and biological properties.
Oxadiazole Derivatives:
Carboxamide Derivatives: These compounds contain the carboxamide functional group and may have similar synthetic routes and chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C12H8ClN3O2S |
---|---|
Molecular Weight |
293.73 g/mol |
IUPAC Name |
3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H8ClN3O2S/c1-6-11(16-18-15-6)14-12(17)10-9(13)7-4-2-3-5-8(7)19-10/h2-5H,1H3,(H,14,16,17) |
InChI Key |
UDTYSGIBHGTRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.